molecular formula C21H30O2 B032222 5alpha-Dihydrolevonorgestrel CAS No. 78088-19-4

5alpha-Dihydrolevonorgestrel

Numéro de catalogue: B032222
Numéro CAS: 78088-19-4
Poids moléculaire: 314.5 g/mol
Clé InChI: BMVIRDJAPBCAPQ-WQGSDSCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5alpha-Dihydrolevonorgestrel is a key reduced metabolite of the synthetic progestin levonorgestrel, offering researchers a potent tool for investigating steroid hormone receptor interactions and metabolic pathways. This compound exhibits a high binding affinity for the progesterone receptor (PR) and also interacts with the androgen receptor (AR), making it invaluable for studies focused on the mechanisms of progestin and androgen action, receptor dimerization, and downstream gene expression. Its primary research utility lies in elucidating the complex endocrine feedback loops within the hypothalamic-pituitary-gonadal (HPG) axis and for probing the metabolism of synthetic steroids in various in vitro model systems. As a more potent metabolite, it is critical for comparative pharmacological studies, helping to delineate the full biological activity profile of its parent compound. This high-purity material is essential for advancing fundamental knowledge in reproductive biology, endocrine disruption, and steroid biochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5S,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14,16-19,23H,3,5-13H2,1H3/t14-,16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVIRDJAPBCAPQ-WQGSDSCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180481
Record name 5alpha-Dihydrolevonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78088-19-4
Record name 18,19-Dinorpregn-20-yn-3-one, 13-ethyl-17-hydroxy-, (5α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78088-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5alpha-Dihydrolevonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078088194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Dihydrolevonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-DIHYDROLEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z4S6960I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Enzymatic Transformations of 5α Dihydrolevonorgestrel

Substrate Specificity and Enzymatic Formation from Levonorgestrel (B1675169)

The conversion of levonorgestrel to 5α-dihydrolevonorgestrel is an efficient enzymatic process that alters its biological activity. This transformation is key to understanding the full spectrum of levonorgestrel's effects within the body.

Role of Steroid 5α-Reductase Isozymes (e.g., SRD5A1) in A-Ring Reduction

The formation of 5α-dihydrolevonorgestrel from levonorgestrel is catalyzed by the enzyme 5α-reductase (3-oxo-5α-steroid 4-dehydrogenase) wikipedia.orgwikipedia.org. This enzyme is responsible for reducing the double bond in the A-ring of various steroid hormones wikipedia.org. There are three known isozymes of 5α-reductase, encoded by the SRD5A1, SRD5A2, and SRD5A3 genes, which exhibit different tissue distributions and potential functions wikipedia.orgresearchgate.net. Specifically, the SRD5A1 isozyme is primarily expressed in the skin and liver patsnap.com. In vitro studies have demonstrated that levonorgestrel acts as a substrate for 5α-reductase and can also inhibit its activity researchgate.netnih.gov. The reduction of levonorgestrel's A-ring results in the formation of 5α-dihydrolevonorgestrel (5α-DHLNG) nih.govdrugbank.com. This metabolic step is significant because 5α-DHLNG displays an enhanced binding affinity for the androgen receptor compared to the parent compound, levonorgestrel nih.govdrugbank.com.

Cofactor Dependence in 5α-Dihydrolevonorgestrel Formation (e.g., NADPH)

The enzymatic activity of 5α-reductase is dependent on the presence of a specific cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH) nih.govdrugbank.com. NADPH acts as a reducing agent, providing the necessary hydride ion for the reduction of the A-ring's double bond to occur wikipedia.org. Studies have explicitly shown that the A-ring reduction of levonorgestrel is an NADPH-dependent process nih.govdrugbank.com. In experimental settings, the conversion of levonorgestrel to 5α-dihydrolevonorgestrel is facilitated under optimal incubation conditions that include NADPH nih.govdrugbank.com. The concentration of NADPH can influence the rate of conversion, as it is a necessary component for the catalytic cycle of the 5α-reductase enzyme nih.gov.

Kinetics of 5α-Dihydrolevonorgestrel Bioconversion

The bioconversion of levonorgestrel to its 5α-reduced metabolite is subject to enzymatic kinetics that determine the efficiency of the reaction. While specific Vmax or Km values for levonorgestrel with individual 5α-reductase isozymes are not detailed in the provided search results, the inhibitory potential of levonorgestrel on the enzyme has been quantified. In vitro assays using skin homogenates have been employed to assess the inhibitory effects of various progestins on 5α-reductase activity researchgate.netnih.gov.

Table 1: Inhibitory Concentration (IC50) of Progestins on Skin 5α-Reductase Activity

Compound IC50 (µM)
Norgestimate 10
Levonorgestrel 52
Dienogest 55
Cyproterone acetate 87
Gestodene 98

Data sourced from in vitro studies on skin 5α-reductase activity. researchgate.netnih.gov

This data indicates that while levonorgestrel is a substrate for 5α-reductase, it also acts as an inhibitor of the enzyme at higher concentrations.

Tissue and Cellular Distribution of 5α-Reductase Activity Responsible for 5α-Dihydrolevonorgestrel Formation

The metabolic conversion of levonorgestrel is not systemic but rather localized to specific tissues and cells where 5α-reductase is expressed. This distribution is crucial for the localized effects of its metabolite, 5α-dihydrolevonorgestrel.

Studies in Hypothalamus, Pituitary, and Skin Homogenates/Cells

Research has demonstrated that levonorgestrel is efficiently converted into its A-ring reduced derivatives, including 5α-dihydrolevonorgestrel, in key neuroendocrine and peripheral tissues. In vitro incubations using rat hypothalamus and pituitary tissues have shown significant metabolic conversion of levonorgestrel nih.govdrugbank.com. These studies identified 5α-dihydrolevonorgestrel as a major metabolic product in these central nervous system tissues nih.govdrugbank.com. Progestins, including levonorgestrel, are known to target neuroendocrine-sensitive areas like the hypothalamus and pituitary utrgv.edu. The expression of the SRD5A1 gene, which encodes for 5α-reductase type 1, has been specifically observed in the preoptic area of the hypothalamus in mouse models nih.gov.

Furthermore, skin is a significant site of 5α-reductase activity. The type 1 isozyme (SRD5A1) is notably present in skin patsnap.com. Studies using minces of human genital and pubic skin have confirmed the activity of 5α-reductase and its inhibition by levonorgestrel researchgate.netnih.gov. This activity in the skin is a key factor in androgen-mediated effects on skin and hair follicles nih.govnih.gov.

Expression of Relevant 5α-Reductase Isozymes in Specific Cell Lines

The study of 5α-reductase activity and its effects on substrates like levonorgestrel is often facilitated by the use of specific cell lines that express the relevant isozymes. Prostate cancer cell lines are commonly used models due to their expression of 5α-reductase isozymes. For instance, LNCaP, PC3, and RWPE-1 are prostate cell lines in which the effects of 5α-reductase inhibitors have been examined nih.gov. The expression patterns of SRD5A1, SRD5A2, and SRD5A3 have been characterized in various prostate cell lines, including PWR-1E, BPH-1-AR, LAPC-4, LNCaP, and C4-2B4, showing variable levels of each isoenzyme researchgate.net. In the context of neuroendocrine research, the hypothalamic GT1-7 cell line has been used to study the regulation of Srd5a1 expression nih.gov. These cell lines provide valuable in vitro systems to investigate the molecular mechanisms underlying the bioconversion of levonorgestrel and the function of its metabolites.

Further Metabolic Conversions of 5α-Dihydrolevonorgestrel

Following its formation from levonorgestrel via the action of 5α-reductase, 5α-dihydrolevonorgestrel (5α-DHLNG) undergoes further enzymatic transformations, leading to the creation of various downstream metabolites. wikipedia.orgwikipedia.org These subsequent conversions primarily involve reductive processes that further alter the steroid's A-ring, as well as hydroxylation at other positions on the steroid nucleus. wikipedia.orgnih.gov The resulting compounds are then typically conjugated before excretion. nih.govnih.gov

The primary metabolic pathway for 5α-dihydrolevonorgestrel involves the reduction of its C-3 keto group, which results in the formation of tetrahydro-reduced metabolites. wikipedia.orgiiab.me In vitro studies using rat hypothalamus and pituitary tissues have demonstrated that 5α-DHLNG is efficiently converted into these A-ring reduced derivatives. nih.gov

The principal metabolites identified in this process are 3α,5α-tetrahydrolevonorgestrel (3α,5α-THLNG) and, to a lesser degree, 3β,5α-tetrahydrolevonorgestrel (3β,5α-THLNG). wikipedia.orgnih.gov The formation of 3α,5α-THLNG is considered a major metabolic conversion product. nih.gov Plasma analysis has also identified the presence of 3α,5α-tetrahydrolevonorgestrel, although in smaller quantities compared to other metabolites like 3α,5β-tetrahydrolevonorgestrel which is formed via a different pathway from levonorgestrel. nih.govdrugbank.com These tetrahydro metabolites are noted for having weak estrogenic activity. wikipedia.orgiiab.me

The conversion of the 3-keto group of 5α-dihydrolevonorgestrel to a hydroxyl group is catalyzed by members of the hydroxysteroid oxidoreductase (HSOR) family of enzymes. Specifically, 3α-hydroxysteroid oxidoreductases (3α-HSORs) and 3β-hydroxysteroid oxidoreductases (3β-HSORs) are responsible for these reductive and oxidative inter-conversions. researchgate.net

These enzymes act on the C-3 position of the steroid's A-ring. researchgate.net The formation of 3α,5α-THLNG is mediated by a 3α-HSOR, while the formation of 3β,5α-THLNG is mediated by a 3β-HSOR. This enzymatic reduction is a critical step in steroid hormone metabolism, modulating the biological activity of the molecule. nih.govresearchgate.net For instance, the reduction of the 5α-LNG molecule at the C-3 position significantly alters its binding affinity for steroid receptors. nih.gov

Table 1: Enzymatic Conversion of 5α-Dihydrolevonorgestrel to Tetrahydro Metabolites
SubstrateEnzymeProduct
5α-Dihydrolevonorgestrel3α-Hydroxysteroid Oxidoreductase (3α-HSOR)3α,5α-Tetrahydrolevonorgestrel
5α-Dihydrolevonorgestrel3β-Hydroxysteroid Oxidoreductase (3β-HSOR)3β,5α-Tetrahydrolevonorgestrel

Beyond the A-ring reduction that produces tetrahydro metabolites, the metabolism of levonorgestrel and its derivatives involves other significant pathways. nih.gov One such pathway is hydroxylation, which occurs at various positions on the steroid molecule. wikipedia.orgnih.gov Research has identified oxidation primarily at the C2α and C16β positions. wikipedia.org

The identification of urinary metabolites has provided further insight into these downstream pathways. Major metabolites found include 3α-hydroxy-tetrahydrolevonorgestrel. researchgate.net Other identified hydroxylated metabolites include 16β-hydroxylevonorgestrel. nih.govresearchgate.net Minor metabolites that have been detected include 3α,16α-dihydroxy- and 3α,16β-dihydroxy-tetrahydrolevonorgestrels. researchgate.net

Ultimately, these various metabolites, including the tetrahydro and hydroxylated forms, undergo conjugation to increase their water solubility for excretion. wikipedia.orgnih.gov The metabolites of levonorgestrel are excreted predominantly in the form of glucuronides and sulfates. nih.govnih.gov Approximately 45% of levonorgestrel and its metabolites are excreted in the urine, with around 32% eliminated in feces, mostly as glucuronide conjugates. nih.gov

Table 2: Summary of Identified Downstream Metabolites of Levonorgestrel and its Derivatives
MetaboliteType of TransformationReference
3α,5α-TetrahydrolevonorgestrelA-ring Reduction wikipedia.orgnih.gov
3β,5α-TetrahydrolevonorgestrelA-ring Reduction wikipedia.orgnih.gov
16β-HydroxylevonorgestrelHydroxylation wikipedia.orgnih.gov
2α-HydroxylevonorgestrelHydroxylation wikipedia.orgresearchgate.net
3α,16α-Dihydroxy-tetrahydrolevonorgestrelA-ring Reduction & Hydroxylation researchgate.net
3α,16β-Dihydroxy-tetrahydrolevonorgestrelA-ring Reduction & Hydroxylation researchgate.net

Molecular Interactions and Receptor Pharmacology of 5α Dihydrolevonorgestrel

Progesterone (B1679170) Receptor (PR) Interactions

The progesterone receptor is a key mediator of progestational signals, and the interaction of 5α-DHLNG with this receptor is complex, defining its unique pharmacological character.

Relative Binding Affinity and Selectivity Profile

Research indicates that 5α-DHLNG exhibits a distinct binding affinity for the progesterone receptor when compared to its parent compound, levonorgestrel (B1675169). Studies have shown that 5α-DHLNG has approximately one-third of the binding affinity for the progesterone receptor as levonorgestrel. wikipedia.org This reduced, yet significant, interaction is a key determinant of its subsequent activity at the receptor.

The selectivity profile of 5α-DHLNG for the progesterone receptor over other steroid receptors is an important aspect of its pharmacology. While it demonstrates a notable affinity for the androgen receptor, its interaction with the progesterone receptor is a primary driver of its biological effects.

Table 1: Relative Binding Affinity of 5α-Dihydrolevonorgestrel and Levonorgestrel for the Progesterone Receptor

Compound Relative Binding Affinity (%) for PR (Promegestone = 100%)
5α-Dihydrolevonorgestrel ~33% of Levonorgestrel's affinity
Levonorgestrel High Affinity

Data derived from descriptive information in search results.

Ligand-Induced Receptor Conformational Changes

The binding of a ligand to a nuclear receptor, such as the progesterone receptor, induces specific conformational changes that are critical for the subsequent downstream signaling events. These changes dictate whether the ligand will act as an agonist, antagonist, or a mix of both. For selective progesterone receptor modulators (SPRMs), the unique conformational shift induced by their binding is fundamental to their mixed agonist/antagonist profile.

While the general principle of ligand-induced conformational changes is well-established for the progesterone receptor, specific structural studies detailing the precise conformational changes induced by 5α-DHLNG are not extensively available in the provided research. However, its observed dual progestogenic and antiprogestogenic activities strongly suggest that it induces a receptor conformation that is distinct from that caused by full agonists like progesterone or its parent, levonorgestrel. This unique conformation likely leads to differential recruitment of coactivators and corepressors, underpinning its SPRM-like effects.

Characterization of Progestogenic and Antiprogestogenic Activities in Vitro: Selective Progesterone Receptor Modulator (SPRM)-like Profile

A defining characteristic of 5α-DHLNG is its dual activity at the progesterone receptor. In contrast to levonorgestrel, which is a potent progestin, 5α-DHLNG exhibits both progestogenic (agonist) and antiprogestogenic (antagonist) effects in vitro. wikipedia.org This mixed activity profile is the hallmark of a Selective Progesterone Receptor Modulator (SPRM). wikipedia.org

This SPRM-like profile means that 5α-DHLNG can elicit different responses depending on the specific cellular context and the presence or absence of other progestins. This dual functionality is analogous to the activity of 5α-dihydronorethisterone, a metabolite of norethisterone. wikipedia.org The ability to act as both an agonist and antagonist allows for a more nuanced modulation of progesterone receptor-mediated pathways.

Androgen Receptor (AR) Interactions

In addition to its effects on the progesterone receptor, 5α-DHLNG also interacts significantly with the androgen receptor.

Comparative Binding with Parent Levonorgestrel and Reference Androgens

When compared to its parent compound, levonorgestrel, 5α-DHLNG exhibits a similar affinity for the androgen receptor. wikipedia.org One study quantified this by reporting the relative binding affinity of levonorgestrel as 34.3% of that of metribolone (a potent synthetic androgen), while 5α-DHLNG had a relative binding affinity of 38.0% of metribolone. wikipedia.org This indicates that the 5α-reduction of levonorgestrel does not diminish, and may even slightly enhance, its interaction with the androgen receptor. nih.gov Consequently, 5α-DHLNG is recognized to have androgenic effects, similar to levonorgestrel and testosterone (B1683101). wikipedia.org

Table 2: Comparative Relative Binding Affinity for the Androgen Receptor

Compound Relative Binding Affinity (%) for AR (Metribolone = 100%)
5α-Dihydrolevonorgestrel 38.0%
Levonorgestrel 34.3%

Data is based on a study referenced in the search results.

Structure-Activity Relationship (SAR) Analysis of 5α-Reduction and 17α-Ethynyl Group on AR Binding

The conversion of testosterone to the more potent androgen dihydrotestosterone (B1667394) (DHT) by 5α-reductase highlights the significance of the 5α-reduced structure for high-affinity androgen receptor (AR) binding. This principle also extends to synthetic androgens, where the 5α configuration is a key determinant of androgenic activity. Alterations to this basic nucleus, such as ring expansion, contraction, or changes in the configuration at the 5α position, can significantly reduce or eliminate androgenic effects.

While specific structure-activity relationship (SAR) studies on 5α-dihydrolevonorgestrel's AR binding are not extensively detailed in the provided information, the known importance of the 5α-androstane nucleus for androgenic activity suggests that the 5α-reduction of levonorgestrel likely enhances its interaction with the AR.

The 17α-ethynyl group is a common modification in synthetic steroids that generally increases oral bioavailability and can modulate receptor binding. In the context of AR ligands, modifications at this position are critical. While the direct impact of the 17α-ethynyl group on the AR binding of 5α-dihydrolevonorgestrel is not explicitly stated, this functional group is a defining feature of levonorgestrel and its metabolites, distinguishing them from endogenous androgens like testosterone and DHT.

Modulation of AR Signaling Pathways in Cellular Models

The androgen receptor mediates its effects through both genomic and non-genomic signaling pathways. In the canonical genomic pathway, ligand binding induces a conformational change in the AR, leading to its translocation to the nucleus. amegroups.org Once in the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes. amegroups.orgnih.gov

The transcriptional activity of the AR is further modulated by the recruitment of co-regulators, which can either enhance (co-activators) or repress (co-repressors) gene transcription. nih.gov Cellular models have demonstrated that modifications in AR structure or expression levels can significantly alter the cellular response to androgens. For instance, AR overexpression can lead to a stronger and broader transcriptional response. nih.govplos.org

In addition to the genomic pathway, androgens can elicit rapid cellular responses through non-genomic signaling. amegroups.org This pathway involves cytoplasmic AR and the activation of various kinase signaling cascades, which can ultimately influence cell proliferation. amegroups.org The specific mechanisms by which 5α-dihydrolevonorgestrel modulates these intricate AR signaling pathways in cellular models require further detailed investigation.

Estrogen Receptor (ER) Interactions

Levonorgestrel and its metabolites generally exhibit weak binding affinity for estrogen receptors. While levonorgestrel itself does not bind to the estrogen receptor, some of its downstream metabolites show some interaction. nih.gov Specifically, the tetrahydro derivative of levonorgestrel, 3β,5α-tetrahydrolevonorgestrel, has been shown to activate estrogen-dependent gene transcription. nih.gov This effect is selectively mediated through the estrogen receptor alpha (ERα), with little to no activity observed with the estrogen receptor beta (ERβ). nih.gov

Interactions with Other Nuclear Receptors

Synthetic progestins can exhibit cross-reactivity with other steroid hormone receptors, including the glucocorticoid receptor (GR). However, progestins structurally related to 19-nortestosterone, such as norethisterone and d-norgestrel (levonorgestrel), have been shown to have virtually no binding affinity for the glucocorticoid receptor. nih.gov This lack of significant interaction suggests that 5α-dihydrolevonorgestrel is also unlikely to exert considerable glucocorticoid activity.

Potential for Cross-Talk with Other Steroid Hormone Receptors

The biological activity of 5α-dihydrolevonorgestrel (5α-DHLNG), the primary 5α-reduced metabolite of levonorgestrel (LNG), is not confined to its interaction with the progesterone receptor (PR). Significant interactions with other members of the steroid hormone receptor superfamily, namely the androgen receptor (AR) and, through its metabolites, the estrogen receptor (ER), indicate a potential for complex signaling cross-talk. This phenomenon, where the activation of one receptor pathway influences the activity of another, is a critical aspect of steroid hormone action. nih.govnih.gov

Interaction with the Estrogen Receptor (ER): While 5α-DHLNG itself does not bind significantly to the estrogen receptor, its subsequent metabolites do. nih.gov Further metabolism of 5α-DHLNG yields 3α,5α-tetrahydrolevonorgestrel (3α,5α-THLNG) and 3β,5α-tetrahydrolevonorgestrel (3β,5α-THLNG). nih.gov These tetrahydro metabolites have been shown to bind to the estrogen receptor, albeit weakly, with relative binding affinities ranging from 0.4% to 2.4% of estradiol (B170435) (E2). wikipedia.org This weak estrogenic activity is considered the basis for the estrogen-like effects observed at high doses of levonorgestrel. wikipedia.org This metabolic conversion represents an indirect pathway for cross-talk, whereby a progestogenic and androgenic compound can ultimately lead to the activation of estrogenic signaling pathways. The interplay between progestin and estrogen receptor signaling can be inhibitory, as agonist-occupied PR has been shown to repress ER-mediated transcriptional activity in certain contexts. nih.gov

Table 1: Relative Binding Affinities of 5α-Dihydrolevonorgestrel and Related Compounds to Steroid Receptors

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Estrogen Receptor (ER)
Levonorgestrel (LNG)High Affinity34.3%No significant binding
5α-Dihydrolevonorgestrel (5α-DHLNG)Diminished vs. LNG38.0%No significant binding
3α,5α- / 3β,5α-THLNGNo significant bindingNo significant binding0.4 - 2.4%
Note: Values for AR and ER are relative binding affinities compared to reference ligands (Metribolone for AR, Estradiol for ER) set at 100%. wikipedia.orgnih.gov

Non-Genomic Receptor Interactions (If Applicable to 5α-Dihydrolevonorgestrel)

Steroid hormones can elicit biological responses through two general mechanisms: a "genomic" pathway involving the regulation of gene transcription via nuclear receptors, and a "non-genomic" pathway characterized by rapid cellular effects initiated at the plasma membrane. nih.govresearchgate.netimrpress.com These non-genomic actions are mediated by membrane-associated steroid receptors, which can be distinct proteins or a subpopulation of classical nuclear receptors localized to the cell membrane. nih.govfrontiersin.org Activation of these receptors can trigger rapid intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and modulate ion channel function within seconds to minutes. nih.govimrpress.com

Currently, there is a lack of specific research investigating the non-genomic receptor interactions of 5α-dihydrolevonorgestrel. The existing literature on rapid, membrane-initiated steroid signaling focuses primarily on endogenous hormones like estradiol, progesterone, and testosterone, and their metabolites. nih.govresearchgate.net Therefore, whether 5α-DHLNG can bind to and activate membrane-associated receptors to initiate non-genomic signaling cascades remains an area for future investigation.

Rapid Signaling Pathways Mediated by Membrane-Associated Receptors

The rapid signaling pathways initiated by steroids at the cell membrane are diverse and cell-type specific. For instance, membrane-associated estrogen receptors (mERs) and androgen receptors (mARs) can couple to G-proteins, leading to the activation of downstream kinases like Src, which in turn can trigger the MAPK/ERK cascade. nih.govresearchgate.netimrpress.com These pathways can influence a wide range of cellular processes, including cell proliferation, migration, and survival, independently of nuclear gene transcription. imrpress.com

While these mechanisms are well-documented for other steroid hormones, direct evidence for the involvement of 5α-dihydrolevonorgestrel in activating such rapid signaling pathways is not available in the current scientific literature. Studies on other synthetic progestins have suggested potential for non-genomic effects, but specific investigations into the ability of 5α-DHLNG to interact with membrane receptors like the membrane progestin receptor (mPR) or to rapidly modulate intracellular kinase activity have not been reported.

Modulation of GABAA Receptor Activity by 5α-Reduced Neurosteroids

A significant aspect of the pharmacology of many endogenous 5α-reduced steroids, such as allopregnanolone (B1667786) (a metabolite of progesterone), is their role as potent positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. mdpi.com These neurosteroids bind to a site on the GABAA receptor complex that is distinct from the binding sites for GABA, benzodiazepines, or barbiturates. This interaction enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.

This modulatory action is a key mechanism underlying the anxiolytic, sedative, and anticonvulsant properties of these neurosteroids. The stereochemistry of the steroid is crucial, with 5α-reduced metabolites generally being more potent modulators than their 5β-counterparts.

However, the scientific literature to date has not specifically examined the interaction between 5α-dihydrolevonorgestrel and the GABAA receptor. While its 5α-reduced structure is analogous to that of potent neurosteroids like allopregnanolone, it is unknown whether 5α-DHLNG shares the ability to positively modulate GABAA receptor activity. The structural modifications present in synthetic progestins like levonorgestrel, particularly the 17α-ethynyl group, can significantly alter their pharmacological profile compared to endogenous steroids. Therefore, any potential activity of 5α-DHLNG at the GABAA receptor requires direct experimental validation and cannot be assumed based on structural similarity to other 5α-reduced neurosteroids.

Cellular and Subcellular Mechanisms of Action of 5α Dihydrolevonorgestrel

Regulation of Gene Expression via Steroid Hormone Receptors

As a steroid hormone metabolite, 5α-DHLNG is understood to diffuse across the cell membrane and bind to intracellular steroid hormone receptors, specifically the androgen receptor (AR) and the progesterone (B1679170) receptor (PR). This binding initiates a conformational change in the receptor, leading to its translocation to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Limited direct evidence is available on the specific genes regulated by 5α-DHLNG. However, based on the actions of its parent compound, levonorgestrel (B1675169), it is plausible that 5α-DHLNG influences a range of androgen and progestin responsive genes. In human endometrium, levonorgestrel has been shown to down-regulate the expression of the androgen receptor (AR) itself. nih.gov Additionally, levonorgestrel, in combination with testosterone (B1683101), has been found to alter the expression of a significant number of genes in the testes, including those involved in insulin-like growth factor signaling and apoptosis. nih.gov

In the context of progestin-responsive genes, levonorgestrel has been observed to regulate the expression of 17β-hydroxysteroid dehydrogenase (17βHSD) enzymes in breast cancer cell lines. Specifically, it can increase the expression of 17βHSD1 and decrease the expression of 17βHSD2 in T47D cells, an effect that is mediated through the progesterone receptor. nih.gov Furthermore, studies on human endometrial cells have shown that post-ovulatory administration of levonorgestrel leads to changes in the expression of genes associated with endometrial receptivity, such as an increase in PAEP, TGM2, and CLU transcripts, and a decrease in others. bioscientifica.comnih.gov In osteoblastic cells, levonorgestrel has been demonstrated to upregulate the expression of c-fos, c-jun, and osteocalcin, genes associated with cell proliferation and differentiation. nih.govresearchgate.net

The transcriptional activity of steroid hormone receptors, once bound by a ligand such as 5α-DHLNG, is further modulated by the recruitment of coregulatory proteins, which can either enhance (coactivators) or repress (corepressors) gene transcription. While no studies have directly investigated the specific coregulators recruited by the 5α-DHLNG-receptor complex, the general principles of steroid hormone action suggest that the conformation adopted by the AR or PR upon binding 5α-DHLNG would determine the specific set of coregulators that are recruited. This, in turn, would dictate the ultimate transcriptional output. The recruitment of different coregulators is a key mechanism for the tissue-specific and gene-specific effects of steroid hormones.

The function of androgen and progesterone receptors is intricately regulated by various post-translational modifications (PTMs), including phosphorylation, ubiquitination, and SUMOylation. nih.gov These modifications can influence receptor stability, subcellular localization, DNA binding, and the recruitment of coregulators. nih.gov While there is no direct evidence detailing how 5α-DHLNG binding affects the PTM status of AR or PR, it is known that ligand binding can induce conformational changes that expose sites for modifying enzymes. Therefore, it is plausible that the binding of 5α-DHLNG could lead to a unique PTM profile on AR and PR, which would contribute to its specific biological activities.

In Vitro Cellular Responses

The interaction of 5α-DHLNG with androgen and progesterone receptors ultimately translates into observable cellular responses, such as changes in cell growth, proliferation, and differentiation.

Table 1: Summary of Levonorgestrel's Effects on Cell Proliferation in Various Cell Lines (Data for 5α-Dihydrolevonorgestrel is not currently available)

Cell LineCell TypeEffect of Levonorgestrel
Human Breast Cancer CellsBreast CarcinomaIncreased viability and proliferation
Human Breast Epithelial CellsNormal Breast EpitheliumStimulated proliferation
Human Endometrial CellsEndometrial Stromal and GlandularInhibited proliferation, promoted apoptosis
Ec1Esophageal Squamous CarcinomaSuppressed proliferation

There is evidence to suggest that the parent compound of 5α-DHLNG, levonorgestrel, can modulate cellular differentiation pathways. In human osteoblastic cells, levonorgestrel has been shown to promote proliferation and differentiation. nih.govresearchgate.net This is supported by the finding that it stimulates the expression of osteocalcin, a marker of osteoblast differentiation. nih.govresearchgate.net Studies in premenopausal women have also suggested that long-term use of levonorgestrel may be associated with increased bone formation and bone density. nih.gov Information regarding the effects of 5α-DHLNG or levonorgestrel on other differentiation pathways, such as adipocyte differentiation, is not currently available in the scientific literature.

Influence on Specific Intracellular Signaling Cascades

The binding of 5α-dihydrolevonorgestrel (5α-DHLNG) to nuclear receptors, specifically the progesterone receptor (PR) and androgen receptor (AR), initiates a cascade of intracellular signaling events that ultimately modulate gene expression and cellular function. wikipedia.org While direct research on the specific signaling pathways exclusively modulated by 5α-DHLNG is not extensively detailed in current literature, its influence can be inferred from the known signaling mechanisms of the receptors it activates.

Upon ligand binding, both PR and AR can trigger rapid, non-genomic signaling cascades originating from the cytoplasm or cell membrane, in addition to their classical role as nuclear transcription factors. oup.comfrontiersin.org These non-genomic pathways often involve the activation of various protein kinases, leading to a complex interplay of signaling networks that can influence cell proliferation, survival, and differentiation.

Progesterone Receptor (PR) Mediated Signaling:

Activation of the progesterone receptor by its ligands can lead to the rapid activation of several intracellular signaling cascades. Progestins have been shown to activate the c-Src kinase, which in turn can trigger the mitogen-activated protein kinase (MAPK/ERK) pathway. oup.comfrontiersin.org The activation of the ERK/MAPK pathway is a crucial event in cell signaling, transmitting signals from the cell surface to the nucleus to regulate processes like cell growth and division. wikipedia.orgqiagen.com This pathway involves a chain of proteins, including Ras, Raf, MEK, and ERK, that communicate through phosphorylation. wikipedia.org

Furthermore, PR signaling can intersect with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Progesterone can enhance prolactin-mediated activation of STAT proteins, partly through the JAK2 and MAPK pathways. nih.gov This crosstalk between PR and other signaling pathways highlights the complexity of cellular responses to progestins.

Androgen Receptor (AR) Mediated Signaling:

Similar to PR, the androgen receptor can also initiate rapid, non-genomic signaling. The binding of androgens to AR can lead to the activation of signaling cascades that include the MAPK/ERK pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. qiagen.com The PI3K/Akt signaling pathway is a critical regulator of cell survival, metabolism, and proliferation. mdpi.comcellsignal.com

Studies on other 5α-reduced androgens, such as 5α-androstane-3α,17β-diol (a metabolite of dihydrotestosterone), have demonstrated the selective activation of the canonical PI3K/Akt pathway. nih.govnih.gov This suggests that 5α-reduced steroids may have a propensity to activate cytoplasmic signaling pathways that promote cell survival and proliferation. nih.govnih.gov The activation of these cascades can occur independently of the receptor's direct transcriptional activity in the nucleus. mdpi.com

The convergence of these signaling pathways allows for a highly regulated and context-specific cellular response to 5α-DHLNG. The ultimate biological effect will depend on the cell type, the relative expression of PR and AR, and the presence of various co-regulators and signaling molecules.

Interactive Data Table: Potential Intracellular Signaling Cascades Influenced by 5α-Dihydrolevonorgestrel

Receptor ActivatedSignaling CascadeKey MediatorsPotential Downstream Effects
Progesterone Receptor (PR) MAPK/ERK Pathwayc-Src, Ras, Raf, MEK, ERKRegulation of cell cycle progression and proliferation
JAK/STAT PathwayJAK2, STAT5aModulation of gene expression related to cell growth and differentiation
Androgen Receptor (AR) MAPK/ERK PathwayRas, Raf, MEK, ERKInfluence on cell proliferation and survival
PI3K/Akt PathwayPI3K, AktPromotion of cell survival and inhibition of apoptosis

Methodological Approaches in 5α Dihydrolevonorgestrel Research

Analytical Techniques for Identification and Quantification of 5α-Dihydrolevonorgestrel and its Metabolites

The accurate identification and quantification of 5α-DHLNG and its related metabolites are foundational to understanding its pharmacokinetics and biological role. Due to the typically low concentrations of steroids and their metabolites in biological fluids and the complexity of these matrices, highly sensitive and selective analytical techniques are required.

Hyphenated Mass Spectrometry Platforms (e.g., LC-MS, GC-MS, LC-MS/MS, GC-MS/MS, UPLC-Q/TOF-MS)

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are the gold standard for steroid analysis due to their superior sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the quantification of levonorgestrel (B1675169) and its metabolites in biological samples like human plasma. nih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.net These methods typically utilize a reversed-phase chromatography column (e.g., C18) for separation, followed by detection with a tandem mass spectrometer, often using an electrospray ionization (ESI) source. nih.govresearchgate.net The system is operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition. For instance, in the analysis of the parent compound levonorgestrel, a common transition monitored is m/z 313.2 → 245.2. nih.gov A similar targeted approach can be established for 5α-DHLNG. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is crucial for accurate quantification, as it corrects for matrix effects and variations during sample preparation and analysis. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) can also be used for steroid analysis. However, it often requires a chemical derivatization step to increase the volatility and thermal stability of the analytes before they can be introduced into the gas chromatograph.

Ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF-MS), offers an alternative and powerful platform. youtube.com This approach combines the high separation efficiency of UPLC with the ability of HRMS to provide accurate mass measurements, which is invaluable for both quantifying known metabolites and identifying unknown ones in nontargeted metabolomics studies. nih.gov

Table 1: Representative LC-MS/MS Parameters for the Analysis of Levonorgestrel (Adaptable for 5α-DHLNG)
ParameterExample ConditionReference
Chromatography
ColumnFortis™ C18 (3 μm: 100 mm × 2.1 mm) nih.gov
Mobile Phase ADe-ionized water + 0.1% NH4OH nih.gov
Mobile Phase BMethanol + 0.1% NH4OH nih.gov
Flow Rate400 μL/min nih.gov
ModeGradient elution researchgate.netnih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) nih.govnih.gov
Monitored Transition (LNG)m/z 313.2 → 245.2 nih.gov
Internal StandardD-(-)-norgestrel-d7 nih.gov
IS Transitionm/z 320.1 → 251.2 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, High-Field, Cryoprobe) for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of new chemical entities, including metabolites like 5α-DHLNG. While mass spectrometry provides information on mass and fragmentation, NMR provides definitive information about the molecular structure by probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C).

The structural confirmation of 5α-DHLNG, particularly the stereochemistry of the hydrogen at the C5 position resulting from the 5α-reductase enzyme action, requires detailed NMR analysis. A standard dataset for structure elucidation includes:

1D NMR: ¹H NMR spectra provide information on the number of different types of protons and their connectivity, while ¹³C NMR spectra reveal the number of unique carbon atoms.

For metabolites isolated in very small quantities, high-field NMR spectrometers equipped with cryoprobes are often necessary to achieve the required sensitivity.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a compound's elemental composition. nih.govnih.govresearchgate.net For 5α-DHLNG, which has a molecular formula of C₂₁H₃₀O₂, HRMS can distinguish its exact mass from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). wikipedia.org This capability is crucial in metabolic studies where multiple transformations (e.g., hydroxylation, dehydrogenation) can occur, leading to metabolites with very similar masses. nih.gov HRMS instruments like Orbitrap and FT-ICR (Fourier Transform Ion Cyclotron Resonance) are commonly used for this purpose. researchgate.net The high mass accuracy and resolution allow researchers to confidently assign molecular formulas to parent compounds and their metabolites detected in complex biological samples. youtube.comnih.gov

Chromatographic Separation Techniques (e.g., HPLC, UHPLC, GC)

Effective chromatographic separation is a prerequisite for accurate quantification and identification, especially when analyzing a target compound in the presence of its parent drug and other structurally similar metabolites or endogenous steroids.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant separation techniques used. nih.govnih.govresearchgate.netresearchgate.net Reversed-phase chromatography is most common, utilizing a nonpolar stationary phase (e.g., C18, C8, or Phenyl columns) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to achieve optimal separation of compounds with differing polarities and to reduce run times. researchgate.netnih.gov The choice of column chemistry and mobile phase composition is optimized to ensure baseline separation of 5α-DHLNG from levonorgestrel and other potential isomers. chromatographyonline.com

Gas Chromatography (GC) is less frequently used for progestins like 5α-DHLNG in their native form due to their limited volatility. As mentioned, analysis by GC typically necessitates a derivatization step to convert the analytes into more volatile and thermally stable forms suitable for GC analysis.

Table 2: Typical Chromatographic Systems for Progestin Analysis
TechniqueStationary Phase (Column)Mobile Phase SystemDetectionReference
RP-HPLC Luna C18 (150 × 4.6 mm, 5 μm)Acetonitrile:Water (50:50, v/v)PDA (UV) at 241 nm nih.govnih.gov
RP-HPLC Hypersil BDS C18 (50 x 2.1 mm, 3 µm)Acetonitrile and Formic AcidMS/MS nih.gov
UHPLC Zorbax XDB-PhenylIsocraticMS/MS thieme-connect.com
RP-HPLC Purospher® STAR RP-18eAcetonitrile:Water (47:53, v/v)UV/Fluorescence researchgate.net

Sample Preparation and Extraction Methodologies for Biological Matrices

Before instrumental analysis, 5α-DHLNG must be extracted from the complex biological matrix (e.g., plasma, serum, urine, or cell culture media) in which it is contained. researchgate.netgerstelus.comslideshare.net The goal of sample preparation is to remove interfering substances such as proteins and phospholipids, which can suppress the instrument signal and damage the analytical column, and to concentrate the analyte to a level suitable for detection. austinpublishinggroup.com

Common extraction techniques for steroids include:

Protein Precipitation (PPT): This is a simple method where a large excess of an organic solvent, typically acetonitrile, is added to the plasma or serum sample. austinpublishinggroup.com This denatures and precipitates the proteins, which are then removed by centrifugation. While fast and straightforward, the resulting supernatant may still contain other interferences like phospholipids.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous sample and an organic solvent. nih.gov Solvents such as hexane, ethyl acetate, diethyl ether, or mixtures thereof are commonly used to extract steroids from plasma. nih.govnih.gov This technique is effective at removing many interferences and can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that is widely used for steroid analysis. austinpublishinggroup.comnih.gov The sample is loaded onto a cartridge containing a solid sorbent (e.g., C18). Interfering compounds are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger organic solvent. nih.gov SPE can be automated for high-throughput analysis and generally yields very clean extracts with high recovery rates. gerstelus.comnih.gov

In Vitro Experimental Models and Assays

In vitro models are crucial for investigating the biological activity of 5α-DHLNG without the complexities of a whole-organism system. These assays allow for the controlled study of its formation, mechanism of action, and effects on cellular processes.

Key in vitro models and assays in 5α-DHLNG research include:

Enzyme Activity Assays: The formation of 5α-DHLNG from levonorgestrel is catalyzed by the 5α-reductase enzyme. In vitro assays using preparations of this enzyme from various tissues (e.g., skin or liver) can be used to study the kinetics of this conversion. nih.gov For example, skin minces can be incubated with the parent compound, and the subsequent formation of 5α-DHLNG is measured to assess enzyme activity and the potential inhibitory effects of other compounds. nih.gov

Receptor Binding Assays: 5α-DHLNG is known to interact with both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). wikipedia.org Competitive binding assays are used to determine the affinity of 5α-DHLNG for these receptors relative to their natural ligands or other synthetic steroids. These assays typically use a source of the receptor and a radiolabeled ligand. The ability of unlabeled 5α-DHLNG to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity.

Cell-Based Reporter Gene Assays: To determine if the binding of 5α-DHLNG to a receptor translates into a functional response (agonist or antagonist activity), reporter gene assays are used. In these assays, cells are engineered to express the receptor of interest (e.g., PR or AR) and a reporter gene (e.g., luciferase) under the control of a promoter that contains hormone-responsive elements. The effect of 5α-DHLNG on the expression of the reporter gene is then measured, indicating whether it activates or inhibits receptor-mediated transcription.

Cell Proliferation and Function Assays: The biological effects of 5α-DHLNG can be studied in relevant cell lines. For example, its progestogenic or androgenic effects on cell proliferation can be assessed in hormone-responsive cancer cell lines. Other functional assays might investigate its impact on processes like endometrial decidualization using primary human endometrial stromal cells. frontiersin.org

In Vitro Metabolism Studies: To identify further metabolites of 5α-DHLNG, it can be incubated with liver microsomes or hepatocytes in culture. nih.gov These systems contain the necessary metabolic enzymes to transform the compound. After incubation, the techniques described in section 5.1 are used to separate, identify, and quantify the resulting metabolites.

Use of Tissue Homogenates and Cell Lines

The study of 5α-DHLNG's metabolism and effects has extensively utilized tissue homogenates and various cell lines, providing insights into its tissue-specific actions.

Rat Hypothalamus and Pituitary: Early research demonstrated that levonorgestrel is efficiently converted to A-ring reduced derivatives, including 5α-DHLNG, when incubated with tissue homogenates from the rat hypothalamus and pituitary. nih.gov These studies identified 5α-DHLNG and 3α,5α-tetrahydrolevonorgestrel as major metabolites, highlighting the central nervous system as a key site for levonorgestrel metabolism. nih.gov The conversion is dependent on the presence of NADPH, indicating the involvement of NADPH-dependent enzymes like 5α-reductase. nih.gov Subcellular fractionation of the rat medial basal hypothalamus revealed that the 5α-reductase activity responsible for converting progesterone, a related steroid, is primarily associated with a cell debris-membranes fraction. nih.gov

Hamster Flanking Organs and Prostate: The hamster flanking organ, a sebaceous gland model sensitive to androgens, has been employed to study the androgenic activity of 5α-DHLNG. Research has shown that 5α-DHLNG has a similar binding capacity to androgen receptors in male hamster flank organs as its parent compound, levonorgestrel. nih.gov Furthermore, topical application of 5α-DHLNG demonstrated androgenic activity comparable to testosterone (B1683101) in this model. nih.gov Similarly, the hamster prostate has been used in in vitro studies to determine the relative binding affinity of various steroids to the androgen receptor. nih.gov

Skin and Prostate: While direct studies on 5α-DHLNG in skin homogenates were not detailed in the provided sources, the skin is a known site of 5α-reductase activity, which is crucial for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This enzymatic pathway is analogous to the formation of 5α-DHLNG from levonorgestrel.

Osteoblasts: The role of 5α-DHLNG and other reduced metabolites of synthetic progestins has been investigated using neonatal rat osteoblasts and human osteosarcoma cell lines like MG-63. nih.govresearchgate.net Studies have shown that the A-ring reduced derivatives of norethisterone and levonorgestrel can induce osteoblast proliferation and differentiation, mimicking the effects of estradiol (B170435). nih.gov This suggests that the local metabolism of synthetic progestins within bone is critical for their effects on bone cells. The osteoblast-like cell line UMR106-01 has also been used to demonstrate the presence of 5α-reductase activity, which can be modulated by estradiol. nih.gov

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are a cornerstone in characterizing the interaction of 5α-DHLNG with various steroid receptors. These assays determine the affinity and selectivity of the compound, providing a molecular basis for its biological activity.

Competition Assays: Competition binding assays have been instrumental in determining the relative binding affinity (RBA) of 5α-DHLNG for progesterone and androgen receptors. In these assays, the ability of unlabeled 5α-DHLNG to displace a radiolabeled ligand from the receptor is measured. For instance, studies have shown that 5α-DHLNG has approximately one-third of the affinity of levonorgestrel for the progesterone receptor. wikipedia.org In contrast, its affinity for the androgen receptor is similar to that of levonorgestrel. wikipedia.org Competition experiments for androgen binding receptors in hamster flank organs were carried out using [3H-7α-17α]dimethyl-19-nortestosterone as the radioligand to assess the binding capacity of 5α-DHLNG. nih.gov

Autoradiography: While not explicitly detailed for 5α-DHLNG in the provided search results, autoradiography is a powerful technique often used in conjunction with radioligand binding to visualize the anatomical distribution of receptors within tissues.

The results from these binding assays have revealed that 5α-reduction of levonorgestrel modulates its receptor interaction profile. While it diminishes the affinity for the progesterone receptor, it enhances the binding to the androgen receptor. nih.gov This shift in receptor affinity is crucial for understanding the androgenic effects of levonorgestrel and its metabolites.

CompoundProgesterone Receptor (Relative Binding Affinity %)Androgen Receptor (Relative Binding Affinity %)Estrogen Receptor (Relative Binding Affinity %)
Levonorgestrel High34.3Very Low
5α-Dihydrolevonorgestrel ~33% of Levonorgestrel38.0Very Low
3α,5α-Tetrahydrolevonorgestrel AbolishedAbolished0.4 - 2.4
3β,5α-Tetrahydrolevonorgestrel AbolishedAbolished0.4 - 2.4

Data compiled from multiple sources indicating relative affinities. nih.govwikipedia.org

Enzyme Activity Assays

Enzyme activity assays are essential for studying the formation of 5α-DHLNG and the enzymes involved, primarily 5α-reductase.

5α-Reductase Inhibition Studies: The formation of 5α-DHLNG is catalyzed by 5α-reductase. Studies have investigated the activity of this enzyme in various tissues, such as the rat hypothalamus and pituitary, by incubating tissue homogenates with a radiolabeled precursor like [3H]levonorgestrel and subsequently identifying the metabolites. nih.gov The NADPH-dependency of this conversion is a key characteristic confirmed in these assays. nih.gov Furthermore, the effects of 5α-reductase inhibitors, such as finasteride, have been used to probe the physiological relevance of 5α-reduction. For example, the effects of norethisterone and levonorgestrel on osteoblast differentiation and mineral deposition were abolished by finasteride, indicating that their action is mediated by their 5α-reduced metabolites. nih.gov

Computational and Theoretical Chemistry Approaches

In recent years, computational and theoretical chemistry approaches have become increasingly valuable in steroid research, offering molecular-level insights that complement experimental data.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been applied to understand the interactions of steroids with their respective receptors.

Androgen and Progesterone Receptors: Molecular docking studies have been employed to investigate the interactions between various endocrine-disrupting chemicals and the ligand-binding domain of the androgen receptor. endocrine-abstracts.org Similarly, the binding of different phytochemicals to the progesterone receptor has been analyzed using molecular docking to predict binding affinities and interaction patterns. scispace.com While specific docking studies on 5α-DHLNG were not found in the initial search, this methodology is highly applicable to elucidate the structural basis for its binding affinity to the androgen and progesterone receptors. For instance, docking of norgestrel, a compound closely related to levonorgestrel, into the steroid 5α-reductase 2 (SRD5A2) binding site has been performed to understand its interactions with key residues like E57 and Y91. biointerfaceresearch.com

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Structural Analysis and Energetics

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of molecules, providing information about their geometry, stability, and reactivity.

Structural and Energetic Analysis: DFT calculations can be used to determine the optimized three-dimensional structure of 5α-DHLNG and to analyze its electronic properties. nih.gov These calculations can provide insights into the molecule's conformational flexibility and the energetic barriers between different conformations, which can influence its binding to receptors. While specific DFT studies on 5α-DHLNG were not identified in the search, this method is a standard tool in computational chemistry for the detailed structural and energetic characterization of small molecules.

Molecular Dynamics Simulations to Understand Binding Kinetics and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of both the ligand and the receptor over time.

Receptor Dynamics and Ligand Binding: MD simulations have been extensively used to study the conformational dynamics of steroid receptors, such as the estrogen receptor alpha, upon binding to agonists and antagonists. nsf.govresearchgate.net These simulations can reveal how the binding of a ligand like 5α-DHLNG might induce specific conformational changes in the receptor that are necessary for its biological activity. By simulating the ligand-receptor complex in a solvated environment, MD can provide insights into the stability of the complex, the key intermolecular interactions, and the dynamic behavior of the ligand within the binding pocket. mdpi.commdpi.com This approach helps in understanding the molecular basis of binding affinity and selectivity, as well as the kinetics of binding and unbinding events. nih.govnih.gov

Emerging Research Areas and Future Directions

Comprehensive Metabolomic Profiling of 5α-Dihydrolevonorgestrel and Related Steroids in Research Models

Emerging research is increasingly focused on understanding the complete metabolic fingerprint of synthetic steroids like 5α-dihydrolevonorgestrel (5α-DHLNG). Metabolomic profiling, a key area of pharmacometabolomics, evaluates the effect of a compound on the global set of metabolites in a biological system. nih.gov This approach provides a detailed snapshot of the physiological and biochemical activity of 5α-DHLNG and its related steroid metabolites.

Advanced analytical techniques, particularly liquid chromatography-mass tandem spectrometry (LC-MS/MS), are central to this research. nih.gov These methods allow for the sensitive and specific quantification of a wide range of steroid hormones and their derivatives from biological samples such as serum or tissue. nih.govnih.gov In a research setting, studies are designed to identify and quantify not just the parent compound, 5α-DHLNG, but also its downstream metabolites, such as the 3α,5α- and 3β,5α-tetrahydrolevonorgestrel (THLNG) forms. wikipedia.org

Research models, ranging from cell cultures to animal models, are utilized to map these metabolic pathways. By exposing these models to 5α-DHLNG, scientists can track its conversion into various metabolites over time. This involves collecting samples at different time points and analyzing them to create a dynamic profile of steroid metabolism. The data generated helps to elucidate the enzymatic processes involved, such as the activity of hydroxysteroid dehydrogenases that further process 5α-DHLNG. wikipedia.org

The comprehensive data obtained from these metabolomic studies are crucial for understanding the full spectrum of the compound's activity. For instance, identifying metabolites that interact with other receptors, such as the estrogen receptor, can explain secondary or unexpected biological effects. wikipedia.org This detailed metabolic mapping is essential for a complete understanding of the compound's mechanism of action in various biological systems.

Table 1: Illustrative Data from a Hypothetical Metabolomic Analysis of 5α-DHLNG in a Research Model

Metabolite Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Concentration (ng/mL)
5α-Dihydrolevonorgestrel 8.2 315.2 245.1 45.3
3α,5α-Tetrahydrolevonorgestrel 7.5 317.2 299.2 12.1
3β,5α-Tetrahydrolevonorgestrel 7.8 317.2 299.2 8.7

Investigation of Novel Biological Targets and Interaction Partners for 5α-Dihydrolevonorgestrel

While 5α-DHLNG is known as an active metabolite of levonorgestrel (B1675169), current research aims to identify its full range of biological targets and interaction partners beyond its primary receptors. wikipedia.org This investigation is critical for a complete understanding of its biological role and potential effects.

The primary interaction of 5α-DHLNG is with the progesterone (B1679170) receptor (PR), for which it has approximately one-third the affinity of its parent compound, levonorgestrel. wikipedia.org Interestingly, it exhibits a mixed profile of both progestogenic and antiprogestogenic activities, classifying it as a selective progesterone receptor modulator (SPRM)-like compound. wikipedia.org

A significant area of investigation is its interaction with the androgen receptor (AR). Research has shown that 5α-DHLNG binds to the AR with an affinity similar to that of levonorgestrel. wikipedia.org This interaction is associated with androgenic effects, similar to those of testosterone (B1683101). wikipedia.org This finding opens up avenues for exploring the compound's role in androgen-sensitive tissues and pathways.

Furthermore, the metabolites of 5α-DHLNG, specifically 3α,5α-THLNG and 3β,5α-THLNG, represent another layer of biological interaction. These metabolites have been found to bind weakly to the estrogen receptor (ER), possessing weak estrogenic activity. wikipedia.org This suggests that the metabolic fate of 5α-DHLNG can lead to interactions with estrogenic pathways, which may be relevant in specific cellular contexts.

Future research will likely employ techniques such as affinity chromatography and co-immunoprecipitation to pull down and identify novel protein interaction partners, expanding our understanding of the compound's cellular network of influence.

Table 2: Known Biological Targets and Interaction Partners of 5α-DHLNG and its Metabolites

Compound Primary Target Relative Affinity/Activity Secondary Targets
5α-Dihydrolevonorgestrel Progesterone Receptor (PR) ~33% of Levonorgestrel Androgen Receptor (AR)

Development of Advanced Synthetic Routes for 5α-Dihydrolevonorgestrel Analogs for Research Purposes

The development of novel synthetic methodologies is crucial for creating analogs of 5α-DHLNG. These analogs, or derivatives, are indispensable tools for structure-activity relationship (SAR) studies, which help to delineate the specific chemical features responsible for the compound's biological activity.

Synthetic strategies for creating steroid analogs often start from a common, commercially available steroid precursor. nih.gov The synthesis of new derivatives involves multi-step processes to introduce specific chemical modifications to the steroid's core structure. These modifications can include:

Substitution at various positions: Introducing different chemical groups (e.g., alkyl, halogen, hydroxyl) at specific carbon atoms on the steroid rings can modulate receptor binding affinity and selectivity.

Modification of existing functional groups: For example, altering the 17α-ethynyl group or the C3-keto group of 5α-DHLNG could significantly change its interaction with target receptors.

Introduction of unsaturation: Creating double bonds in the steroid's ring system can alter its three-dimensional shape and, consequently, its biological activity. nih.gov

The goal of these synthetic efforts is to produce a library of related compounds. Each new analog is then tested in biological assays to determine how the chemical modification has affected its activity, for instance, its ability to inhibit 5α-reductase or bind to steroid receptors. nih.govnih.gov For example, research on other progesterone derivatives has shown that the presence or absence of a double bond in ring B can dramatically impact inhibitory potency against 5α-reductase. nih.gov By systematically altering the structure of 5α-DHLNG, researchers can develop more potent and selective compounds for use as research probes to investigate specific biological pathways.

Elucidating the Role of 5α-Dihydrolevonorgestrel in Comparative Steroid Biochemistry Across Species

Understanding the role of 5α-DHLNG across different species is a key area of emerging research. The enzyme responsible for its formation, 5α-reductase, is present in various forms across the animal kingdom, and its activity is crucial for the synthesis of potent androgens like 5α-dihydrotestosterone (DHT) in most vertebrates. nih.govnih.gov The study of 5α-DHLNG in different species provides insight into the evolution and diversification of steroid signaling pathways.

In mammals, 5α-reduced androgens are essential for the development of male secondary sexual characteristics and prostate development. nih.govnih.gov Research in animal models, such as rats and hamsters, is used to investigate the effects of 5α-reduced steroids and their inhibitors on androgen-dependent tissues like the prostate. nih.gov By studying the effects of 5α-DHLNG in these models, researchers can compare its androgenic activity to that of endogenous hormones like DHT.

In non-mammalian vertebrates, the roles of 5α-reduced steroids can differ. For example, in some fish species, synthetic progestins like levonorgestrel (the precursor to 5α-DHLNG) can activate androgen receptors and induce male secondary sex characteristics in females, such as the elongation of the anal fin. cabidigitallibrary.org Investigating the formation and action of 5α-DHLNG in fish and other aquatic species is important for understanding the potential ecological impact of synthetic steroids and for revealing species-specific differences in steroid receptor activation.

Comparative studies help to build a broader picture of the function of 5α-reductase and its products. By examining the effects of 5α-DHLNG in diverse species, from rodents to fish, scientists can elucidate conserved and divergent roles of this metabolic pathway in reproductive biology and endocrinology. nih.gov

Q & A

Q. What are the key physicochemical properties of 5α-Dihydrolevonorgestrel critical for experimental design?

Answer: Prioritize properties such as solubility (in polar vs. non-polar solvents), stability under varying pH/temperature, and stereochemical configuration. These parameters directly influence formulation choices (e.g., solvent systems for in vitro assays) and storage conditions. For reproducibility, document these properties using standardized protocols like ICH Q1A(R2) guidelines for stability testing .

Q. How can researchers validate the purity of 5α-Dihydrolevonorgestrel in synthesis protocols?

Answer: Combine orthogonal analytical methods:

  • HPLC-MS for quantifying impurities (<0.1% threshold).
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
  • Elemental analysis for empirical formula validation. Cross-reference results with synthetic intermediates and published spectral data to minimize batch variability .

Q. What in vitro assays are most reliable for assessing 5α-Dihydrolevonorgestrel’s progestogenic activity?

Answer: Use receptor-binding assays (competitive displacement with radiolabeled progesterone) and cell-based transactivation assays (e.g., luciferase reporters in progesterone receptor-positive cell lines). Normalize data against known agonists/antagonists (e.g., levonorgestrel) and include dose-response curves to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How should pharmacokinetic studies of 5α-Dihydrolevonorgestrel be designed to account for interspecies metabolic differences?

Answer:

  • Phase 1 : Conduct in vitro microsomal stability assays (human vs. animal liver microsomes) to identify species-specific metabolites.
  • Phase 2 : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios.
  • Phase 3 : Validate with crossover studies in multiple species (e.g., rats, primates) using LC-MS/MS for plasma quantification. Adjust for protein binding differences via equilibrium dialysis .

Q. What methodological approaches resolve contradictions in reported receptor binding affinities of 5α-Dihydrolevonorgestrel across studies?

Answer:

  • Systematic review (PRISMA guidelines) to collate existing data, assessing bias via risk-of-bias tools (e.g., Cochrane RoB 2.0) .
  • Meta-regression to identify confounding variables (e.g., assay temperature, receptor isoform expression levels).
  • Standardized replication : Redesign experiments using harmonized protocols (e.g., uniform buffer systems, cell lines) to isolate methodological discrepancies .

Q. What strategies mitigate batch-to-batch variability in 5α-Dihydrolevonorgestrel for long-term toxicology studies?

Answer:

  • Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., reaction time, catalyst loading) via Design of Experiments (DoE).
  • Real-time release testing (RTRT) : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for in-line monitoring.
  • Stability-indicating methods : Use accelerated stability studies (40°C/75% RH) to predict degradation pathways and adjust storage protocols .

Data Analysis and Reporting

Q. How should researchers address missing data in population pharmacokinetic models of 5α-Dihydrolevonorgestrel?

Answer:

  • Apply multiple imputation (MI) for missing covariates (e.g., BMI, renal function) using validated algorithms (e.g., MICE package in R).
  • Perform sensitivity analyses (e.g., complete-case vs. MI results) to assess robustness.
  • Document missingness patterns in supplementary materials per CONSORT guidelines .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in 5α-Dihydrolevonorgestrel’s endometrial effects?

Answer:

  • Non-linear mixed-effects modeling (NLME) to handle inter-individual variability.
  • Emax models with Bayesian hierarchical priors for sparse data.
  • Report 95% credible intervals and posterior predictive checks to quantify uncertainty .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in 5α-Dihydrolevonorgestrel’s preclinical efficacy studies?

Answer:

  • Pre-registration : Upload protocols to repositories like OSF or ClinicalTrials.gov .
  • Blinded analysis : Separate personnel for compound administration vs. outcome assessment.
  • Raw data sharing : Deposit chromatograms, NMR spectra, and raw pharmacokinetic datasets in FAIR-aligned repositories (e.g., Zenodo) .

Q. What ethical frameworks apply when studying 5α-Dihydrolevonorgestrel in vulnerable populations (e.g., adolescents)?

Answer:

  • Informed consent : Use age-appropriate assent forms + parental consent.
  • Data anonymization : Replace identifiers with unique codes (e.g., Participant_001) in datasets.
  • Ethics review : Submit protocols to institutional review boards (IRBs) with expertise in adolescent health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Dihydrolevonorgestrel
Reactant of Route 2
Reactant of Route 2
5alpha-Dihydrolevonorgestrel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.